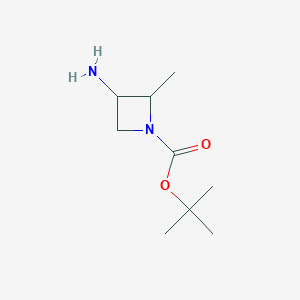

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate and 3-amino-2-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various substituted azetidines, amines, and oxides. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

Chemical Properties and Structure

TBAMAC belongs to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. Its molecular formula is C9H18N2O2, with a molecular weight of approximately 186.26 g/mol. The compound features a tert-butyl group, enhancing its stability and reactivity, along with an amino group that plays a crucial role in its chemical behavior and biological interactions.

Organic Synthesis

TBAMAC serves as a key building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.

Applications in Synthesis:

- Building Block for Complex Molecules: TBAMAC is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions: It acts as a reagent in reactions such as alkylation and acylation, facilitating the introduction of functional groups into target molecules.

Table 1: Comparison of Reaction Types Involving TBAMAC

| Reaction Type | Description | Applications |

|---|---|---|

| Alkylation | Introduction of alkyl groups to substrates | Synthesis of alkaloids |

| Acylation | Addition of acyl groups | Production of amides |

| Coupling Reactions | Formation of carbon-carbon bonds | Synthesis of complex organic frameworks |

Medicinal Chemistry

In medicinal chemistry, TBAMAC has shown potential therapeutic applications due to its ability to interact with biological targets.

- Enzyme Modulation: Research indicates that TBAMAC can modulate enzymatic activity, making it a candidate for drug development targeting specific enzymes involved in disease pathways.

- Protein-Ligand Interactions: Studies are ongoing to explore its role in influencing protein-ligand interactions, which is crucial for understanding drug efficacy and specificity.

Case Study: Enzyme Interaction

A study demonstrated that TBAMAC effectively inhibited a specific enzyme involved in cancer metabolism. The compound's binding affinity was measured using surface plasmon resonance (SPR), revealing a significant interaction that warrants further investigation into its potential as an anticancer agent.

Biological Research

TBAMAC's unique structure allows it to be used in various biological research applications.

Applications in Biological Studies:

- Target Identification: TBAMAC is employed in studies aimed at identifying new drug targets within cellular pathways.

- Mechanistic Studies: Its ability to interact with enzymes enables researchers to study the mechanisms of action at the molecular level.

Table 2: Summary of Biological Applications

| Application Type | Description | Potential Impact |

|---|---|---|

| Target Identification | Identifying new drug targets | Advancing drug discovery |

| Mechanistic Studies | Understanding enzyme mechanisms | Enhancing therapeutic strategies |

Industrial Applications

In industrial contexts, TBAMAC is increasingly synthesized using continuous flow processes, which enhance efficiency and sustainability compared to traditional batch methods.

Synthesis Methodology:

- Flow Microreactor Systems: These systems allow for scalable production while minimizing waste and improving safety during synthesis.

Table 3: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Batch Synthesis | Simplicity and ease of implementation | Limited scalability |

| Continuous Flow | Higher efficiency and reduced waste | Requires specialized equipment |

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Substituent Impact :

- Amino vs. Formyl Groups: The amino group in the target compound confers nucleophilic reactivity, enabling peptide coupling or alkylation, whereas the formyl group in CAS 177947-96-5 allows for electrophilic substitutions (e.g., reductive amination) .

- Methyl vs. Aminomethyl Groups: The 2-methyl substituent enhances steric hindrance, influencing ring conformation.

Stereochemical Variations

The target compound exists as multiple stereoisomers, including:

- (2R,3R)-isomer (CAS 1932545-45-3): Density = 1.1 g/cm³, Boiling Point = 247.7°C .

- (2S,3S)-isomer (CAS 1932238-83-9) and (2R,3S)-isomer (CAS 1932545-45-3) .

Stereochemistry critically affects biological activity and synthetic utility. For example, the (2R,3R)-isomer is prioritized in enantioselective catalysis for producing chiral amines in APIs (Active Pharmaceutical Ingredients) .

Physicochemical Properties

- Boiling Points : The (2R,3R)-isomer boils at 247.7°C, comparable to tert-Butyl 3-formylazetidine-1-carboxylate (≈245–250°C) .

- Solubility: Amino-substituted derivatives (e.g., CAS 1368087-42-6) show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), while formyl-substituted analogues are more lipophilic .

Biological Activity

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Structure : The compound features a tert-butyl group attached to a 3-amino-2-methylazetidine backbone, which is crucial for its biological activity.

Synthesis

Recent advancements in automated synthesis techniques have streamlined the production of this compound. The synthesis often involves Negishi coupling methods, which facilitate the introduction of carbon motifs into the azetidine structure with high yields and minimal human intervention .

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The antioxidant capacity can be assessed through various assays, such as DPPH and FRAP, which measure the ability to scavenge free radicals and reduce ferric ions, respectively. While specific data on this compound's antioxidant activity is limited, related compounds have demonstrated promising results .

Anticancer Activity

Studies have explored the anticancer potential of azetidine derivatives. For instance, compounds structurally related to this compound have shown efficacy against breast cancer cell lines like MDA-MB-231. The underlying mechanisms often involve modulation of autophagy pathways and inhibition of specific cancer-related proteins .

Case Studies

- In Vitro Studies :

- A study examining a series of azetidine derivatives found that modifications at the amino position significantly affected cytotoxicity against various cancer cell lines. The introduction of bulky groups like tert-butyl enhanced activity compared to smaller substituents.

- In Vivo Studies :

- In vivo experiments using animal models demonstrated that certain azetidine derivatives exhibited reduced tumor growth rates when administered in therapeutic doses. These findings underscore the potential for developing new anticancer agents based on the azetidine scaffold.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine ring closure | Mitsunobu (DIAD, PPh₃, THF, 0°C) | 65–75 | |

| Boc protection | Boc₂O, DMAP, DCM, 25°C | 85–90 | |

| Purification | Silica gel chromatography (EtOAc/hexane) | >95 |

Q. Table 2. Computational vs. Experimental Data for Conformational Analysis

| Parameter | DFT (Gas Phase) | DFT (Explicit Water) | Experimental (X-ray) |

|---|---|---|---|

| Boc group position | Axial | Equatorial | Equatorial |

| Energy difference (kcal/mol) | 1.2 | 0.3 | – |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.